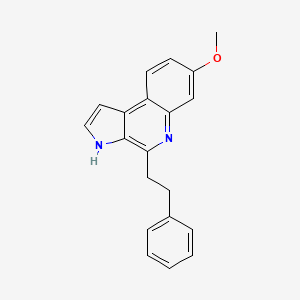

Glutamate-5-kinase-IN-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H18N2O |

|---|---|

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

7-methoxy-4-(2-phenylethyl)-3H-pyrrolo[2,3-c]quinoline |

InChI |

InChI=1S/C20H18N2O/c1-23-15-8-9-16-17-11-12-21-20(17)18(22-19(16)13-15)10-7-14-5-3-2-4-6-14/h2-6,8-9,11-13,21H,7,10H2,1H3 |

Clave InChI |

XHZNSPQWRDWFGH-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=NC(=C3C(=C2C=C1)C=CN3)CCC4=CC=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

The Allosteric Inhibition of Glutamate-5-Kinase by a Novel Pyrroloquinoline Derivative: A Technical Guide to Glutamate-5-kinase-IN-1

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action, quantitative activity, and experimental protocols for Glutamate-5-kinase-IN-1, a potent inhibitor of Glutamate-5-kinase (G5K). This document is intended for researchers, scientists, and drug development professionals interested in the development of novel anti-tubercular agents.

Core Mechanism of Action

This compound, also identified as compound 50 in the primary literature, is a 3H-pyrrolo[2,3-c]quinoline derivative that exhibits potent inhibitory activity against Glutamate-5-kinase (G5K), a crucial enzyme in the proline biosynthesis pathway of Mycobacterium tuberculosis.[1] The primary mechanism of action for this compound is allosteric inhibition .[1]

Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to an allosteric pocket at the interface between the enzyme's domains.[1][2] This binding event induces long-distance conformational changes that specifically alter the architecture of the ATP binding site, thereby hindering its recognition and binding.[1][3][4][5] This disruption of ATP binding prevents the phosphorylation of glutamate (B1630785), the first committed step in proline biosynthesis, ultimately leading to the inhibition of bacterial growth.[1] Molecular dynamics simulations have revealed that the binding of this inhibitor causes a substantial increase in the apparent Michaelis constant (Kmapp) for ATP, further supporting its role in disrupting ATP binding.[1][3][5]

The proline biosynthesis pathway is essential for mycobacterial survival, making G5K a promising target for the development of new anti-tuberculosis drugs.[1]

Proline Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the proline biosynthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of the proline biosynthesis pathway by this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Conditions | Reference |

| MIC (Minimum Inhibitory Concentration) against M. tuberculosis H37Rv | 4.1 µM | --- | [1][3][4][6] |

| I0.5 (Half-maximal inhibitory concentration) against G5K | 22.1 µM | 10 mM L-Glutamate and 10 mM ATP | [3][7] |

| Effect on Kmapp for ATP | Substantial Increase | 120 µM inhibitor, constant L-Glu (150, 300, 600 mM) and ATP (10 mM) | [1][3][5] |

| Cytotoxicity in HepG2 cells | No relevant cytotoxicity | 5, 10, 20 µM | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Glutamate-5-kinase Activity Assay

This assay is used to determine the inhibitory effect of the compound on the enzymatic activity of G5K.

-

Principle: The activity of G5K is measured by quantifying the amount of ADP produced in the phosphorylation reaction of L-glutamate. The ADP production is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 100 mM NH₄Cl, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase.

-

Substrates: L-glutamate and ATP at varying concentrations.

-

Enzyme: Purified recombinant Glutamate-5-kinase.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Procedure:

-

The reaction is performed in a 96-well plate format.

-

To each well, add the assay buffer, substrates (L-glutamate and ATP), and the inhibitor at various concentrations.

-

The reaction is initiated by the addition of the G5K enzyme.

-

The plate is immediately placed in a spectrophotometer, and the absorbance at 340 nm is measured every 30 seconds for 15-30 minutes at 37°C.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

The I0.5 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the inhibitor that prevents the visible growth of Mycobacterium tuberculosis.

-

Principle: The microplate Alamar Blue assay (MABA) is a colorimetric method used to determine the MIC of compounds against M. tuberculosis. The Alamar Blue reagent is an indicator that changes color in response to metabolic activity.

-

Reagents and Materials:

-

M. tuberculosis H37Rv strain.

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

This compound dissolved in DMSO.

-

Alamar Blue reagent.

-

96-well microplates.

-

-

Procedure:

-

A serial dilution of this compound is prepared in the 96-well plates.

-

A standardized inoculum of M. tuberculosis H37Rv is added to each well.

-

The plates are incubated at 37°C for 5-7 days.

-

After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.

-

The color change from blue (no growth) to pink (growth) is visually assessed or measured using a fluorometer.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change.

-

Molecular Dynamics Simulations

Computational studies are employed to investigate the binding mode and the allosteric effect of the inhibitor on G5K.

-

Principle: Molecular dynamics simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex at an atomic level.

-

Software: Gromacs, Amber, or similar molecular dynamics packages.

-

Procedure:

-

The 3D structure of Glutamate-5-kinase is obtained from the Protein Data Bank (PDB) or generated through homology modeling.

-

The inhibitor molecule is docked into the identified allosteric binding site of the enzyme using docking software like AutoDock or Glide.

-

The enzyme-inhibitor complex is placed in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.

-

The system is subjected to energy minimization to remove steric clashes.

-

A molecular dynamics simulation is run for a sufficient time (nanoseconds to microseconds) to observe the conformational changes in the enzyme upon inhibitor binding.

-

The trajectory of the simulation is analyzed to study the interactions between the inhibitor and the enzyme, and to observe the conformational changes in the ATP and glutamate binding sites.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the characterization of this compound.

Caption: A logical workflow for the in vitro and in silico characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. gentaur.com [gentaur.com]

- 7. mybiosource.com [mybiosource.com]

The Role of Glutamate-5-kinase-IN-1 in Proline Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline is an amino acid critical for cellular homeostasis and stress response. Its biosynthesis is a tightly regulated process, with Glutamate-5-kinase (G5K) serving as a key enzymatic control point. This technical guide provides an in-depth analysis of Glutamate-5-kinase-IN-1, a potent inhibitor of G5K, and its role in the context of the proline biosynthesis pathway. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, outlines experimental protocols for its characterization, and provides visualizations of the relevant biochemical pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and drug development professionals investigating proline metabolism and exploring G5K as a therapeutic target.

Introduction: The Proline Biosynthesis Pathway

Proline biosynthesis is a crucial metabolic pathway in most organisms, converting glutamate (B1630785) to proline in a multi-step process. In many bacteria and plants, this pathway is essential for survival under osmotic and oxidative stress. The first and rate-limiting step of this pathway is the ATP-dependent phosphorylation of glutamate to γ-glutamyl phosphate (B84403), a reaction catalyzed by the enzyme Glutamate-5-kinase (G5K), also known as γ-glutamyl kinase.[1][2][3] This initial step is a critical regulatory point, often subject to feedback inhibition by the final product, proline.

The subsequent steps in the pathway involve the reduction of γ-glutamyl phosphate to glutamate-γ-semialdehyde, which then spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C). Finally, P5C is reduced to proline by the enzyme P5C reductase (P5CR). Given its pivotal role in regulating proline production, G5K has emerged as an attractive target for the development of antimicrobial agents and other therapeutic interventions.

This compound: A Potent Inhibitor of G5K

This compound is a small molecule inhibitor identified for its potent activity against Glutamate-5-kinase. Its inhibitory action disrupts the proline biosynthesis pathway, making it a valuable tool for studying the physiological roles of proline and a potential lead compound for drug development, particularly in the context of anti-tuberculosis research.[4]

Mechanism of Action

This compound exerts its inhibitory effect by targeting the ATP-binding site of G5K.[4] Evidence suggests that the inhibitor alters the architecture of this binding site, thereby impeding the recognition and binding of ATP. This disruption of ATP binding prevents the initial phosphorylation of glutamate, effectively halting the entire proline biosynthesis cascade. Further kinetic analysis indicates that this compound causes a substantial increase in the apparent Michaelis constant (Km) of the enzyme for ATP, which is consistent with a competitive or mixed-type inhibition mechanism with respect to ATP.[4]

Quantitative Data

The inhibitory potency of this compound has been characterized by several key parameters. The available quantitative data is summarized in the table below.

| Parameter | Value | Experimental Conditions | Source |

| MIC | 4.1 µM | Mycobacterium tuberculosis | [4] |

| I0.5 | 22.1 µM | Against G5K activity | [4] |

| Effect on Kmapp for ATP | Substantial Increase | Constant L-Glu (150, 300, 600 mM) and ATP (10 mM) | [4] |

Note: The I0.5 value represents the concentration of the inhibitor that causes 50% inhibition of the enzyme activity under the specified conditions. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Glutamate-5-Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the activity of G5K and the inhibitory effect of compounds like this compound. The assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Glutamate-5-kinase (G5K) enzyme

-

L-Glutamate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

This compound

-

Assay Buffer (e.g., 50 mM MOPS, pH 7.2, 1 mM DTT)[5]

-

384-well white opaque assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

5 µL of the compound solution (or control).

-

5 µL of the substrate solution (L-Glutamate at a final desired concentration).

-

5 µL of the ATP solution (at a final desired concentration, typically near the Km for ATP).

-

-

Initiate Reaction: Add 5 µL of the G5K enzyme solution to each well to start the reaction.[5]

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), shielded from light.[5]

-

Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[5]

-

ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Incubate for at least 40 minutes at room temperature, shielded from light.[5]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Proline Biosynthesis Pathway

Caption: The proline biosynthesis pathway from glutamate, highlighting the inhibitory action of this compound.

Experimental Workflow for G5K Inhibitor Screening

Caption: A typical experimental workflow for the screening and characterization of Glutamate-5-kinase inhibitors.

Logical Relationship of G5K Inhibition

Caption: Logical diagram illustrating the competitive inhibition of Glutamate-5-kinase by this compound.

References

- 1. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. kinaselogistics.com [kinaselogistics.com]

The Discovery and Synthesis of Glutamate-5-kinase-IN-1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway, has emerged as a promising target for the development of novel therapeutics, particularly for infectious diseases such as tuberculosis. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of Glutamate-5-kinase-IN-1, a potent allosteric inhibitor of G5K. This document details the quantitative data associated with its inhibitory activity, outlines the experimental protocols for its synthesis and evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Glutamate-5-kinase

Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, is a crucial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of proline from glutamate (B1630785).[1][2] The reaction involves the ATP-dependent phosphorylation of the γ-carboxyl group of L-glutamate to form L-glutamate-5-phosphate.[2][3] This enzyme is subject to feedback inhibition by proline, highlighting its role as a key regulatory point in the pathway.[4] G5K is a tetrameric enzyme, with each subunit containing an N-terminal amino acid kinase (AAK) domain responsible for catalysis and a C-terminal PUA domain that modulates its function.[1][4] The essential role of the proline biosynthesis pathway in the survival of various pathogens, including Mycobacterium tuberculosis, makes G5K an attractive target for antimicrobial drug discovery.

The Proline Biosynthesis Pathway

The synthesis of proline from glutamate is a multi-step enzymatic process. Glutamate-5-kinase initiates this pathway. The diagram below illustrates the key steps.

Discovery of this compound

This compound (also referred to as compound 50 in the primary literature) was identified through a chemical modification campaign of the 3H-pyrrolo[2,3-c]quinoline scaffold, which is the core of Marinoquinoline natural products.[5] This effort was aimed at developing new anti-tuberculosis agents. The discovery process led to the identification of pyrroloquinolines with significant in vitro activity against virulent strains of Mycobacterium tuberculosis.

The general workflow for the discovery and characterization of an allosteric enzyme inhibitor like this compound is depicted below.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves the construction of the 3H-pyrrolo[2,3-c]quinoline core. While the specific, detailed synthetic protocol for this compound is proprietary to the discovering laboratory, the general synthesis of this scaffold has been reported in the literature. These methods often involve tandem cyclization-annulation reactions or multi-component cascade reactions to assemble the tricyclic system. Further chemical modifications are then performed to arrive at the final structure of this compound.

Note: A detailed, step-by-step synthesis protocol for this compound is not publicly available at this time.

Quantitative Data Summary

This compound has been characterized by its potent inhibitory activity against Mycobacterium tuberculosis and its direct inhibition of Glutamate-5-kinase. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Activity against Mycobacterium tuberculosis

| Compound | Target Organism | Assay | Endpoint | Value (µM) |

| This compound | M. tuberculosis H37Rv | Whole-cell growth inhibition | MIC | 4.1[5][6] |

Table 2: In Vitro Enzymatic Inhibition of Glutamate-5-kinase

| Compound | Enzyme | Assay Condition | Endpoint | Value (µM) |

| This compound | Glutamate-5-kinase (G5K) | 10 mM L-Glu and ATP | I0.5 | 22.1[6] |

Table 3: In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Concentration (µM) | Result |

| This compound | HepG2 | Cytotoxicity | - | 5, 10, 20 | No relevant cytotoxicity observed[6] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies for the key assays used in the characterization of this compound.

Glutamate-5-kinase Inhibition Assay

Note: The specific protocol used for this compound is not publicly available. The following is a general protocol for a G5K activity assay.

The activity of Glutamate-5-kinase is typically measured by quantifying the production of ADP from the kinase reaction.

Materials:

-

Purified Glutamate-5-kinase enzyme

-

L-Glutamate

-

ATP

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl₂)

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Test compound (this compound)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the Glutamate-5-kinase enzyme to the wells and incubate for a pre-determined time at room temperature.

-

Initiate the kinase reaction by adding a mixture of L-glutamate and ATP.

-

Allow the reaction to proceed for a specified time at 37°C.

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of the test compound and determine the I0.5 or IC50 value.

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Test compound (this compound)

-

96-well microtiter plates

Procedure:

-

Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well of the microtiter plate.

-

Include a positive control (bacteria without inhibitor) and a negative control (broth only).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

The MIC is determined as the lowest concentration of the compound that shows no visible growth.

HepG2 Cytotoxicity Assay

This assay assesses the toxicity of a compound on a human liver cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

After incubation, measure cell viability using a suitable reagent according to the manufacturer's protocol.

-

Determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Conclusion

This compound is a potent and promising inhibitor of Glutamate-5-kinase with significant activity against Mycobacterium tuberculosis. Its allosteric mechanism of action offers a potential advantage in terms of selectivity and overcoming resistance. Further investigation into its detailed synthesis, pharmacokinetic properties, and in vivo efficacy is warranted to fully assess its therapeutic potential. This technical guide provides a foundational understanding of this novel inhibitor for researchers in the field of drug discovery and development.

References

- 1. Integrated Computational Approaches and Tools for Allosteric Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids [mdpi.com]

- 4. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Glutamate-5-kinase: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-5-kinase (G5K), also known as Proline Biosynthesis protein ProB, is a crucial enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of proline. This enzyme facilitates the ATP-dependent phosphorylation of L-glutamate to form L-glutamate-5-phosphate. As a key regulator of proline synthesis, G5K is subject to feedback inhibition by the end-product, proline, making it a significant target for research in microbial metabolism, stress response, and potential antimicrobial drug development. This guide provides a comprehensive overview of the structure, function, and experimental analysis of Glutamate-5-kinase, with a focus on the well-studied enzyme from Escherichia coli.

Structure of Glutamate-5-kinase

Glutamate-5-kinase is a tetrameric enzyme, existing as a dimer of dimers. Each subunit is composed of two distinct domains: an N-terminal Amino Acid Kinase (AAK) domain and a C-terminal PUA (Pseudouridine synthase and Archaeosine transglycosylase) domain.

-

AAK Domain : This domain is responsible for the catalytic activity of the enzyme, binding both ATP and glutamate (B1630785). It is also the site of allosteric inhibition by proline. The active site is located in a cleft within this domain.

-

PUA Domain : The PUA domain is thought to play a role in the structural integrity and regulation of the enzyme. Deletion of the PUA domain has been shown to reduce the enzyme's requirement for Mg²⁺ and diminish proline-induced aggregation.[1]

The overall structure of the tetramer is relatively flat and elongated, with the active sites exposed on the surface. This arrangement is believed to facilitate the interaction with the next enzyme in the proline biosynthesis pathway, glutamate-5-phosphate reductase (ProA).

Function and Catalytic Mechanism

G5K catalyzes the transfer of the gamma-phosphate group from ATP to the 5-carboxyl group of L-glutamate. The chemical reaction is as follows:

ATP + L-glutamate ⇌ ADP + L-glutamate 5-phosphate[2]

This reaction is the committed step in proline biosynthesis and is tightly regulated. The enzyme requires the presence of a divalent cation, typically Mg²⁺, for its activity. The catalytic mechanism involves the direct transfer of the phosphate (B84403) group from ATP to glutamate within the active site of the AAK domain.

Regulation of Glutamate-5-kinase Activity

The primary mechanism for regulating G5K activity is feedback inhibition by L-proline. Proline binds to an allosteric site on the AAK domain, which is distinct from the active site but close to the glutamate binding site.[3] This binding induces a conformational change in the enzyme, which reduces its affinity for glutamate and thereby inhibits its catalytic activity. This allosteric regulation allows the cell to maintain appropriate intracellular levels of proline. In addition to proline, the enzyme is also inhibited by ADP.

Quantitative Data

Kinetic Parameters

The following table summarizes the known kinetic parameters for Glutamate-5-kinase from different organisms.

| Organism | Substrate | Km/S0.5 | kcat | Reference |

| Escherichia coli | L-Glutamate | - | 6 s⁻¹ | [4] |

| Leishmania donovani | L-Glutamate | 19.0 ± 2.9 mM | 13.5 ± 0.6 s⁻¹ | [5] |

Note: S0.5 is the substrate concentration at half-maximal velocity for enzymes that exhibit cooperative binding.

Inhibition Constants

The inhibitory effects of proline and other compounds on Glutamate-5-kinase and related enzymes are presented below.

| Enzyme | Inhibitor | Ki / IC50 | Organism/System | Reference |

| PYCR1 | Proline | 0.6 mM (Ki app) | Human | [6] |

| PYCR2 | Proline | 0.1 mM (Ki app) | Human | [6] |

| PYCRL | Proline | 8 mM (Ki app) | Human | [6] |

Note: PYCR (Pyrroline-5-Carboxylate Reductase) is another enzyme in the proline biosynthesis pathway. The provided Ki values demonstrate the principle of proline feedback inhibition in the pathway.

Signaling Pathway and Logical Relationships

Proline Biosynthesis Pathway

Glutamate-5-kinase initiates the proline biosynthesis pathway, a critical metabolic route in many organisms.

Experimental Protocols

Recombinant Expression and Purification of E. coli Glutamate-5-kinase

This protocol describes the expression of G5K in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector:

- The proB gene (encoding G5K) from E. coli K12 is cloned into an expression vector such as pET22b, which adds a C-terminal His6-tag for affinity purification.

2. Transformation and Expression:

- Transform chemically competent E. coli BL21(DE3) cells with the recombinant plasmid.

- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1 mM and continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight.

3. Cell Lysis:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation to remove cell debris.

4. Affinity Chromatography:

- Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 40 mM) to remove non-specifically bound proteins.

- Elute the His-tagged G5K with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

5. Size-Exclusion Chromatography (Optional but Recommended):

- For higher purity, concentrate the eluted fractions and apply them to a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to separate G5K from any remaining contaminants and aggregates.

6. Purity Analysis and Storage:

- Assess the purity of the final protein sample by SDS-PAGE.

- Determine the protein concentration using a method such as the Bradford assay.

- Store the purified protein in aliquots at -80°C.

Glutamate-5-kinase Activity Assay

This assay measures the production of ADP, a product of the kinase reaction, using a coupled enzyme system.

1. Reagents and Buffers:

- Assay Buffer: 100 mM Imidazole pH 7.0, 80 mM MgCl₂, 1 mM DTT.

- Substrates: Stock solutions of L-glutamate and ATP.

- Coupling Enzyme System: A mixture of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

- Other Reagents: Phosphoenolpyruvate (PEP) and NADH.

2. Assay Procedure:

- Prepare a reaction mixture in a microplate well or cuvette containing assay buffer, PEP, NADH, and the PK/LDH mix.

- Add the purified G5K enzyme to the reaction mixture.

- Initiate the reaction by adding the substrates, L-glutamate and ATP.

- The ADP produced by G5K is used by PK to convert PEP to pyruvate, which is then reduced to lactate by LDH, oxidizing NADH to NAD⁺.

- Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

- The rate of the reaction is proportional to the G5K activity.

3. Data Analysis:

- Calculate the initial velocity of the reaction from the linear phase of the absorbance change.

- To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of one substrate while keeping the other constant.

- Fit the initial velocity data to the Michaelis-Menten equation or a suitable allosteric model.

X-ray Crystallography of E. coli Glutamate-5-kinase

This protocol outlines the general steps for obtaining crystals of G5K suitable for X-ray diffraction analysis.[7]

1. Protein Preparation:

- Purify G5K to a high degree of homogeneity (>95%) as described in the purification protocol.

- Concentrate the protein to a suitable concentration for crystallization (typically 5-15 mg/mL).

- The buffer should be simple and free of components that might interfere with crystallization.

2. Crystallization:

- Use the hanging-drop vapor diffusion method.

- Mix the concentrated protein solution with a crystallization screen solution in a 1:1 or 2:1 ratio on a siliconized cover slip.

- Invert the cover slip over a reservoir containing the crystallization solution.

- A reported successful crystallization condition for E. coli G5K is: 1.6 M MgSO₄, 0.1 M KCl, 0.1 M MES pH 6.5, in the presence of ADP, MgCl₂, and L-glutamate.[7]

- Incubate the crystallization plates at a constant temperature (e.g., 20°C).

3. Crystal Harvesting and Data Collection:

- Once crystals of suitable size have grown, carefully harvest them using a cryo-loop.

- Flash-cool the crystals in liquid nitrogen, often after a brief soak in a cryoprotectant solution (the reservoir solution supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol).

- Collect X-ray diffraction data at a synchrotron source.

4. Structure Determination:

- Process the diffraction data to obtain a set of structure factors.

- Determine the crystal structure using molecular replacement if a homologous structure is available, or by other phasing methods.

- Refine the atomic model against the experimental data.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the kinetic analysis of Glutamate-5-kinase.

Applications in Drug Development

The essential role of Glutamate-5-kinase in the proline biosynthesis pathway of many pathogenic bacteria, and its absence in humans, makes it an attractive target for the development of novel antimicrobial agents. Inhibitors of G5K could potentially disrupt proline synthesis, leading to bacterial cell death or attenuated virulence. The detailed structural and functional information presented in this guide can aid in the rational design and screening of such inhibitors. High-throughput screening assays, guided by the kinetic and structural data, can be employed to identify lead compounds for further development.

Conclusion

Glutamate-5-kinase is a well-characterized enzyme that serves as a paradigm for understanding enzyme kinetics, allosteric regulation, and protein structure-function relationships. The methodologies outlined in this guide provide a robust framework for researchers to investigate this important enzyme and its role in cellular metabolism. A thorough understanding of G5K is not only fundamental to biochemistry but also holds promise for the development of new therapeutic strategies.

References

- 1. Dissection of Escherichia coli glutamate 5-kinase: functional impact of the deletion of the PUA domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]

- 3. Molecular mechanisms modulating glutamate kinase activity. Identification of the proline feedback inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Challenging a decades-old paradigm: ProB and ProA do not channel the unstable intermediate in proline synthesis after all - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of the proB Gene in Expressing Glutamate-5-kinase

Audience: Researchers, scientists, and drug development professionals.

Abstract

The proB gene, encoding the enzyme Glutamate-5-kinase (G5K), represents a critical nexus in the biosynthesis of proline. As the first and rate-limiting step in this pathway, G5K is a finely tuned molecular machine, subject to intricate regulatory mechanisms, most notably feedback inhibition by its end-product, proline. This technical guide provides a comprehensive overview of the proB gene and its protein product, G5K, with a particular focus on the molecular mechanisms governing its expression and function. We delve into the transcriptional regulation of the proB gene, the enzymatic kinetics of G5K, and the profound impact of genetic mutations on its activity. Furthermore, this guide furnishes detailed experimental protocols for the cloning, expression, and functional analysis of proB and G5K, alongside quantitative data and visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers in molecular biology, microbiology, and drug development who are investigating proline metabolism and its potential as a therapeutic target.

Introduction

Proline is a proteinogenic amino acid with unique structural properties that plays a crucial role in protein folding and stability. Beyond its role in protein synthesis, proline acts as a compatible osmolyte, protecting cells from osmotic stress, and is involved in cellular signaling and redox balance.[1] The biosynthesis of proline from glutamate (B1630785) is a highly conserved pathway across various organisms, from bacteria to plants and animals.

In Escherichia coli and other prokaryotes, the proB gene encodes Glutamate-5-kinase (G5K), the enzyme that catalyzes the initial, ATP-dependent phosphorylation of L-glutamate to form L-glutamate-5-phosphate.[2][3] This reaction is the committed step in proline biosynthesis, making G5K a key regulatory point in this metabolic pathway.[4][5] The activity of G5K is allosterically inhibited by proline, allowing the cell to tightly control its intracellular proline concentration.[6][7]

Given its central role in proline metabolism and stress response, the proB gene and Glutamate-5-kinase are of significant interest to researchers. Understanding the regulation of proB expression and the enzymatic properties of G5K can provide insights into microbial physiology and stress adaptation. Moreover, as proline metabolism is implicated in the virulence of some pathogens, G5K presents a potential target for the development of novel antimicrobial agents.

This guide aims to provide a detailed technical overview of the proB gene and Glutamate-5-kinase, consolidating key information on its genetic regulation, enzymatic function, and methods for its study.

The proB Gene and the Proline Biosynthesis Pathway

In Escherichia coli, the proB gene is part of the proBA operon, which also includes the proA gene.[2] The proA gene encodes for γ-glutamyl phosphate (B84403) reductase, the enzyme that catalyzes the second step in the proline biosynthesis pathway. The co-transcription of proB and proA ensures the coordinated expression of the first two enzymes in this pathway.

The proline biosynthesis pathway, initiated by the product of the proB gene, is a three-step process:

-

Phosphorylation of Glutamate: Glutamate-5-kinase (G5K), the protein product of the proB gene, catalyzes the transfer of a phosphate group from ATP to the γ-carboxyl group of L-glutamate, forming L-glutamyl-5-phosphate.[3]

-

Reduction of γ-Glutamyl Phosphate: γ-glutamyl phosphate reductase, the product of the proA gene, reduces L-glutamyl-5-phosphate to glutamate-5-semialdehyde.

-

Cyclization and Reduction: Glutamate-5-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate, which is then reduced to L-proline by pyrroline-5-carboxylate reductase, encoded by the proC gene.

Transcriptional Regulation of the proBA Operon

The expression of the proBA operon in E. coli is regulated in response to environmental cues, particularly osmotic stress.[1][8][9] While specific transcription factors that directly bind to the proBA promoter have not been extensively characterized in the provided search results, the general principles of prokaryotic gene regulation apply.[10][11] This involves the binding of regulatory proteins, such as repressors or activators, to operator sequences within or near the promoter region, thereby modulating the binding of RNA polymerase and the initiation of transcription.[12] Increased expression of the proBA operon is observed under conditions of high osmolarity, leading to an accumulation of intracellular proline which acts as an osmoprotectant.[1][9]

Caption: The proline biosynthesis pathway in E. coli.

Quantitative Data on Glutamate-5-kinase

The enzymatic activity of Glutamate-5-kinase is characterized by its kinetic parameters and its sensitivity to feedback inhibition by proline. The following tables summarize key quantitative data for G5K from E. coli and other organisms for comparative purposes.

Table 1: Kinetic Parameters of Glutamate-5-kinase

| Enzyme Source | Substrate | Km | Vmax | kcat | Reference |

| E. coli (Wild-Type) | L-Glutamate | Data not available | Data not available | Data not available | |

| E. coli (Wild-Type) | ATP | Data not available | Data not available | Data not available | |

| Leishmania donovani | L-Glutamate | 18 ± 2 mM | 1.8 ± 0.1 µmol/min/mg | 1.2 s-1 | [7] |

| Leishmania donovani | ATP | 1.9 ± 0.2 mM | 1.8 ± 0.1 µmol/min/mg | 1.2 s-1 | [7] |

Note: Specific kinetic values for wild-type E. coli G5K were not explicitly found in the provided search results in a tabular format. The data for Leishmania donovani is provided for context.

Table 2: Proline Feedback Inhibition of Glutamate-5-kinase

| Enzyme Source | Mutant | IC50 / Ki for Proline | Fold Change in Proline Resistance | Reference |

| E. coli | Wild-Type | ~0.1 mM (apparent Ki) | - | [7] |

| S. cerevisiae | Wild-Type | 0.5 mM (IC50) | - | |

| S. cerevisiae | D154N | 32 mM (IC50) | 64-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the proB gene and Glutamate-5-kinase.

Cloning of the proB Gene into an Expression Vector

This protocol describes the cloning of the E. coliproB gene into a pET expression vector, which allows for high-level expression of the recombinant protein.[13][14][15][16][17]

Workflow for proB Gene Cloning:

References

- 1. Insights on Osmotic Tolerance Mechanisms in Escherichia coli Gained from an rpoC Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.augustana.edu [digitalcommons.augustana.edu]

- 3. uniprot.org [uniprot.org]

- 4. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Molecular mechanisms modulating glutamate kinase activity. Identification of the proline feedback inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Profiling Early Osmostress-Dependent Gene Expression in Escherichia coli Using DNA Macroarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Time-Dependent Proteome Alterations under Osmotic Stress during Aerobic and Anaerobic Growth in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. Frontiers | Single-Target Regulators Constitute the Minority Group of Transcription Factors in Escherichia coli K-12 [frontiersin.org]

- 12. Single-Target Regulators Constitute the Minority Group of Transcription Factors in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]

- 14. E. coli Expression Experimental Protocol - Creative Biogene [creative-biogene.com]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. A positive Selection Escherichia Coli Recombinant Protein Expression Vector for One-Step Cloning - PMC [pmc.ncbi.nlm.nih.gov]

Proline Feedback Inhibition of Glutamate-5-Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, an amino acid crucial for cellular metabolism and stress response, regulates its own biosynthesis through a classic feedback inhibition mechanism. The primary control point of this pathway is the enzyme Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase (GK), which catalyzes the first committed step in proline biosynthesis from glutamate (B1630785). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the allosteric regulation of G5K by proline. It consolidates quantitative kinetic data, details key experimental protocols for studying this interaction, and presents visual representations of the involved pathways and mechanisms. This document is intended to serve as a comprehensive resource for researchers investigating proline metabolism, enzyme kinetics, and for professionals engaged in the development of therapeutic agents targeting these pathways.

Introduction

The biosynthesis of proline from glutamate is a conserved metabolic pathway across a wide range of organisms, from bacteria to humans. The initial and rate-limiting step is the ATP-dependent phosphorylation of the γ-carboxyl group of L-glutamate to form γ-glutamyl phosphate (B84403), a reaction catalyzed by Glutamate-5-kinase (G5K; EC 2.7.2.11). In many prokaryotes, G5K is a monofunctional enzyme, while in most eukaryotes, it exists as the N-terminal domain of a bifunctional enzyme called Δ1-pyrroline-5-carboxylate synthetase (P5CS), which also harbors γ-glutamyl phosphate reductase activity.

The accumulation of the end-product, proline, exerts a negative feedback effect on G5K activity, thereby ensuring cellular homeostasis of this amino acid. Understanding the intricacies of this feedback inhibition is pivotal for manipulating proline production in various biotechnological and therapeutic contexts. Dysregulation of proline metabolism has been implicated in several human diseases, making G5K a potential drug target.

The Mechanism of Proline Feedback Inhibition

Proline acts as an allosteric inhibitor of Glutamate-5-kinase. The binding of proline to G5K induces a conformational change that ultimately reduces the enzyme's catalytic efficiency.

Proline Binding Site and Competitive Nature

Structural and mutagenesis studies have revealed that the proline binding site on G5K overlaps with the binding site for its substrate, glutamate.[1][2][3] This spatial overlap is a key feature of the inhibitory mechanism. Consequently, proline acts as a competitive inhibitor with respect to glutamate.[4][5] The presence of proline increases the apparent Michaelis constant (Km) or the half-saturation constant (S0.5) for glutamate, signifying that a higher concentration of glutamate is required to achieve half-maximal enzyme velocity.[1][6]

Allosteric Regulation and Kinetic Profile Shift

The binding of proline to G5K induces a significant change in the enzyme's kinetic behavior. In the absence of proline, G5K typically exhibits Michaelis-Menten kinetics, characterized by a hyperbolic relationship between substrate concentration and reaction velocity. However, in the presence of proline, the enzyme's kinetics shift to a sigmoidal profile, which is indicative of cooperative binding.[6][7] This allosteric transition suggests that the binding of a proline molecule to one subunit of the oligomeric enzyme influences the substrate binding affinity of the other subunits.

Key residues involved in proline binding and the subsequent conformational changes have been identified through site-directed mutagenesis studies, particularly in Escherichia coli G5K. Residues such as D148 and N149 have been implicated in proline binding, while D148 and D150 are involved in glutamate binding.[1] Mutations in these residues can significantly alter the sensitivity of the enzyme to proline inhibition.

The Role of the PUA Domain

In many microbial G5Ks, a C-terminal PseudoUridine synthase and Archaeosine transglycosylase (PUA) domain is present. This domain has been shown to modulate the feedback inhibition by proline. Deletion of the PUA domain in E. coli G5K results in a decreased sensitivity to proline inhibition, suggesting that this domain plays a role in stabilizing the inhibited conformation of the enzyme.[5]

Quantitative Analysis of Proline Inhibition

The inhibitory effect of proline on G5K activity has been quantified in various organisms. The following table summarizes key kinetic parameters, including the half-maximal inhibitory concentration (IC50) of proline and the kinetic parameters of G5K in the presence of the inhibitor.

| Organism | Enzyme | Proline IC50 (mM) | S0.5 for Glutamate (mM) (in presence of Proline) | Vmax / kcat | Hill Coefficient (h) (in presence of Proline) | Reference(s) |

| Escherichia coli | G5K | ~0.1 - 0.15 | Increases with proline concentration | Decreases with proline concentration | >1 | [7][8][9] |

| Saccharomyces cerevisiae | G5K (Pro1) | 0.5 | Not reported | Not reported | Not reported | [9] |

| Leishmania donovani | G5K | Not reported | Increases linearly with proline concentration | Decreases with increasing proline concentration | Increases to a maximum of 3.0 | [6] |

| Oryza sativa (Rice) | P5CS2 | ~3.0 | Not reported | Not reported | Not reported | [8] |

| Vigna aconitifolia | P5CS | ~1.0 | Not reported | Not reported | Not reported | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the feedback inhibition of G5K by proline.

Glutamate-5-Kinase Activity Assay (Coupled Enzyme System)

This assay measures the production of ADP, which is stoichiometrically linked to the phosphorylation of glutamate by G5K. The ADP is then used in a coupled reaction system to monitor a change in absorbance or fluorescence.

Principle: The G5K reaction produces ADP. In the presence of phosphoenolpyruvate (B93156) (PEP) and pyruvate (B1213749) kinase (PK), ADP is converted back to ATP, producing pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 150 mM KCl, 1 mM DTT.

-

G5K Enzyme: Purified Glutamate-5-Kinase.

-

Substrates: L-Glutamate, ATP.

-

Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) mixture.

-

Coupling Substrates: Phosphoenolpyruvate (PEP), NADH.

-

Inhibitor: L-Proline.

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-glutamate, ATP, PEP, NADH, and the PK/LDH enzyme mix.

-

To investigate inhibition, add varying concentrations of L-proline to the reaction mixture. For control experiments, add an equivalent volume of buffer.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the purified G5K enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine kinetic parameters (S0.5, Vmax, h) by fitting the data to the appropriate kinetic models (e.g., Michaelis-Menten or Hill equation) using non-linear regression software. IC50 values for proline can be determined by plotting the percentage of inhibition against the proline concentration.

Site-Directed Mutagenesis of the Proline Binding Site

This technique is used to introduce specific mutations into the gene encoding G5K to identify amino acid residues critical for proline binding and inhibition.

Principle: A plasmid containing the G5K gene is used as a template for PCR with mutagenic primers. These primers contain the desired mutation and will amplify the entire plasmid. The parental, non-mutated template DNA is then digested with a methylation-sensitive restriction enzyme (e.g., DpnI), leaving the newly synthesized, mutated plasmid. This plasmid is then transformed into competent E. coli for propagation.

Procedure:

-

Primer Design: Design a pair of complementary primers containing the desired mutation in the center. The primers should be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing the G5K plasmid template, the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs.

-

Perform PCR with an appropriate number of cycles (typically 12-18) to amplify the mutated plasmid.

-

-

DpnI Digestion:

-

Add DpnI restriction enzyme directly to the PCR product.

-

Incubate at 37°C for 1-2 hours to digest the parental methylated DNA.

-

-

Transformation:

-

Transform the DpnI-treated DNA into high-efficiency competent E. coli cells.

-

Plate the transformed cells on an appropriate selective agar (B569324) medium (e.g., LB agar with ampicillin).

-

-

Verification:

-

Isolate plasmid DNA from the resulting colonies.

-

Sequence the purified plasmid DNA to confirm the presence of the desired mutation.

-

-

Protein Expression and Characterization:

-

Express the mutant G5K protein.

-

Purify the mutant protein and perform the G5K activity assay (as described in 4.1) to assess the effect of the mutation on enzyme kinetics and proline inhibition.

-

Crystallization and X-ray Crystallography of G5K-Proline Complex

This method is used to determine the three-dimensional structure of G5K in complex with proline, providing atomic-level insights into the inhibitory mechanism.

Principle: A highly purified and concentrated solution of G5K is mixed with a precipitant solution under conditions that promote the formation of a supersaturated state, leading to the growth of protein crystals. The crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein-ligand complex.

Procedure:

-

Protein Purification: Purify G5K to >95% homogeneity.

-

Complex Formation: Incubate the purified G5K with a molar excess of L-proline (or a proline analog) to ensure saturation of the binding site.

-

Crystallization Screening:

-

Use a high-throughput screening method (e.g., sitting-drop or hanging-drop vapor diffusion) to test a wide range of crystallization conditions (precipitants, pH, salts, additives).

-

For E. coli G5K, successful crystallization has been achieved using conditions containing polyethylene (B3416737) glycol (PEG) as the precipitant.[10]

-

-

Crystal Optimization:

-

Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, precipitant, and other components to improve crystal size and quality.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination:

-

Process the diffraction data and solve the crystal structure using molecular replacement (if a homologous structure is available) or other phasing methods.

-

Build and refine the atomic model of the G5K-proline complex.

-

Visualizing the Molecular Interactions and Pathways

Signaling Pathway of Proline Biosynthesis and Feedback Inhibition

The following diagram illustrates the proline biosynthetic pathway starting from glutamate and the feedback inhibition of Glutamate-5-kinase by proline.

References

- 1. Mapping active site residues in glutamate-5-kinase. The substrate glutamate and the feed-back inhibitor proline bind at overlapping sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms modulating glutamate kinase activity. Identification of the proline feedback inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel two-domain architecture within the amino acid kinase enzyme family revealed by the crystal structure of Escherichia coli glutamate 5-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrroline-5-carboxylate synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Purification and characteristics of a gamma-glutamyl kinase involved in Escherichia coli proline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Desensitization of Feedback Inhibition of the Saccharomyces cerevisiae γ-Glutamyl Kinase Enhances Proline Accumulation and Freezing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glutamate-5-kinase: Nomenclature, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Glutamate-5-kinase (G5K), a crucial enzyme in the proline biosynthesis pathway. It covers its various synonyms and alternative names, key quantitative properties, its metabolic role, and detailed experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers in biochemistry, molecular biology, and drug development focused on amino acid metabolism and related enzymatic targets.

Alternative Names and Synonyms

Glutamate-5-kinase is known by several different names in scientific literature and databases. Understanding these synonyms is critical for conducting thorough literature searches and for clear communication within the scientific community. The enzyme is systematically classified under the EC number 2.7.2.11.[1]

| Category | Name/Synonym | Common Usage/Context |

| Recommended Name | Glutamate 5-kinase | UniProt and general scientific literature.[2] |

| Systematic Name | ATP:L-glutamate 5-phosphotransferase | Formal enzyme nomenclature, describing the catalyzed reaction.[1] |

| Alternative Names | Gamma-glutamyl kinase (GK) | Widely used synonym.[1][2] |

| Glutamate kinase | A less specific but common name.[1] | |

| ATP-L-glutamate 5-phosphotransferase | Emphasizes the substrates.[1] | |

| ATP:gamma-L-glutamate phosphotransferase | Another variation of the systematic name.[1] | |

| Gene Name (Prokaryotes) | proB | The gene encoding G5K in Escherichia coli and other bacteria.[2] |

| Gene Name (Eukaryotes) | ALDH18A1 (P5CS) | In humans and other eukaryotes, G5K activity is a domain of the bifunctional enzyme Delta-1-pyrroline-5-carboxylate synthetase. |

Quantitative Data Summary

This section summarizes key quantitative parameters of Glutamate-5-kinase, primarily from studies on the recombinant enzyme from Escherichia coli.

| Parameter | Value | Organism/Conditions |

| EC Number | 2.7.2.11 | N/A |

| Molecular Weight (Monomer) | ~40 kDa | E. coli[2] |

| Molecular Weight (Native) | ~160 kDa (Tetramer) | E. coli |

| Amino Acid Residues | 367 | E. coli (strain K12)[2] |

| Km for ATP | 0.4 mM | E. coli[2] |

| S0.5 for L-Glutamate | 33 mM | E. coli (Exhibits sigmoidal kinetics)[2] |

| Optimal pH | 6.5 - 7.0 | E. coli |

| Quaternary Structure | Tetramer (dimer of dimers) | E. coli |

Biological Role and Metabolic Pathway

Glutamate-5-kinase catalyzes the first and rate-limiting step in the biosynthesis of proline from glutamate.[3] The reaction involves the ATP-dependent phosphorylation of the γ-carboxyl group of L-glutamate to form L-glutamate 5-phosphate.[1] This product is highly unstable and is subsequently reduced by glutamate-5-semialdehyde dehydrogenase (the proA gene product in E. coli) to glutamate-5-semialdehyde, which then spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate.

The activity of Glutamate-5-kinase is a critical regulatory point in this pathway. It is subject to feedback inhibition by the end-product, proline, which helps to control the intracellular concentration of this amino acid.

Below is a diagram illustrating the proline biosynthesis pathway, highlighting the role of Glutamate-5-kinase.

References

- 1. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]

- 2. Purification and characteristics of a gamma-glutamyl kinase involved in Escherichia coli proline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Reaction Catalyzed by Glutamate-5-kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic reaction catalyzed by Glutamate-5-kinase (G5K), a key enzyme in the proline biosynthesis pathway. This document details the enzyme's function, structure, and kinetics, along with its regulation and significance as a potential drug target.

Introduction

Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, is a phosphotransferase that catalyzes the first committed and rate-limiting step in the biosynthesis of proline from glutamate (B1630785).[1] This essential pathway is found in a wide range of organisms, including bacteria, archaea, and plants.[1] G5K facilitates the ATP-dependent phosphorylation of the γ-carboxyl group of L-glutamate to form γ-glutamyl phosphate (B84403), which is a highly unstable intermediate.[2][3] Due to its critical role in proline metabolism, G5K is a subject of significant interest for both fundamental research and as a potential target for the development of novel antimicrobial agents.

Enzymatic Reaction and Mechanism

Glutamate-5-kinase catalyzes the transfer of the terminal phosphate group from adenosine (B11128) triphosphate (ATP) to L-glutamate, yielding L-glutamate 5-phosphate and adenosine diphosphate (B83284) (ADP).[2] The reaction requires the presence of a divalent cation, typically Mg²⁺, which forms a complex with ATP.[4]

Reaction: ATP + L-glutamate ⇌ ADP + L-glutamate 5-phosphate[2]

The product, L-glutamate 5-phosphate, is highly unstable and spontaneously cyclizes to 5-oxoproline or is rapidly reduced by the subsequent enzyme in the pathway, γ-glutamyl phosphate reductase.[3]

Figure 1: Enzymatic reaction catalyzed by Glutamate-5-kinase.

Enzyme Structure and Properties

Bacterial Glutamate-5-kinase, such as the well-studied enzyme from Escherichia coli, is typically a homotetrameric protein.[1] Each subunit is composed of two distinct domains: an N-terminal Amino Acid Kinase (AAK) domain and a C-terminal PUA (Pseudouridine synthase and Archaeosine transglycosylase) domain.[5] The AAK domain harbors the active site responsible for substrate binding and catalysis, while the PUA domain is thought to play a modulatory role in the enzyme's function and regulation.[5]

Quantitative Kinetic Data

The kinetic parameters of Glutamate-5-kinase have been characterized in several organisms. The following tables summarize key quantitative data for G5K from Leishmania donovani.

Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate Constant (kcat)

| Substrate | Km (mM) | kcat (s⁻¹) | Organism |

| L-Glutamate | 10 ± 0.7 | 12.8 ± 0.3 | Leishmania donovani |

| ATP | 0.6 ± 0.07 | 11.7 ± 0.3 | Leishmania donovani |

Data sourced from a study on Leishmania donovani G5K.[6]

Regulation of Glutamate-5-kinase Activity

The activity of Glutamate-5-kinase is primarily regulated by feedback inhibition by the end-product of the pathway, L-proline.[1] Proline acts as an allosteric inhibitor, binding to a site distinct from the active site.[7] This binding induces a conformational change in the enzyme, leading to a decrease in its affinity for glutamate.[8] In the presence of proline, the enzyme exhibits sigmoidal kinetics with respect to glutamate concentration, a characteristic of allosteric regulation.[8]

Table 2: Inhibition of Glutamate-5-kinase

| Inhibitor | Type of Inhibition | Effect on Kinetics |

| L-Proline | Allosteric Feedback | Induces a shift from hyperbolic to sigmoidal kinetics with respect to glutamate.[8] |

| ADP | Product Inhibition | Competes with ATP for the active site. |

Signaling Pathway: Proline Biosynthesis

Glutamate-5-kinase initiates the proline biosynthetic pathway, which consists of three enzymatic steps in bacteria.

Figure 2: The proline biosynthesis pathway in bacteria.

Experimental Protocols

The activity of Glutamate-5-kinase can be determined using various assays that monitor the production of ADP. Below are detailed methodologies for two common types of assays.

Coupled-Enzyme Spectrophotometric Assay

This continuous assay measures ADP production by coupling it to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

-

G5K produces ADP.

-

Pyruvate (B1213749) kinase (PK) uses ADP to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate.

-

Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂

-

Glutamate-5-kinase: Purified enzyme at a suitable concentration.

-

Substrates:

-

L-Glutamate stock solution (e.g., 500 mM)

-

ATP stock solution (e.g., 100 mM)

-

-

Coupling System:

-

Phosphoenolpyruvate (PEP) stock solution (e.g., 100 mM)

-

NADH stock solution (e.g., 10 mM)

-

Pyruvate Kinase (PK) (e.g., 1000 units/mL)

-

Lactate Dehydrogenase (LDH) (e.g., 1000 units/mL)

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, PEP, NADH, PK, and LDH.

-

Add L-glutamate to the desired final concentration.

-

Initiate the reaction by adding ATP. Alternatively, the reaction can be initiated by the addition of G5K after all other components are mixed.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Figure 3: Workflow for a coupled-enzyme spectrophotometric assay.

Luminescence-Based ADP-Glo™ Kinase Assay

This is a highly sensitive endpoint assay that measures ADP production through a luciferase-based reaction.

Principle:

-

The G5K reaction is performed, and then terminated, and the remaining ATP is depleted.

-

The ADP is then converted back to ATP.

-

The newly synthesized ATP is used by a luciferase to generate a luminescent signal that is proportional to the initial amount of ADP produced.

Reagents:

-

Kinase Reaction Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA

-

Glutamate-5-kinase: Purified enzyme.

-

Substrates: L-Glutamate and ATP.

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

Procedure:

-

Set up the kinase reaction in a multi-well plate by combining the Kinase Reaction Buffer, G5K, and L-glutamate.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction for a specific time at the desired temperature (e.g., 60 minutes at 37°C).

-

Stop the reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

The amount of ADP produced can be quantified by comparison to a standard curve.

Conclusion

Glutamate-5-kinase is a fundamentally important enzyme in the biosynthesis of proline. Its unique structural features, kinetic properties, and allosteric regulation make it a fascinating subject for enzymological studies. Furthermore, as a crucial enzyme in many pathogenic bacteria and parasites, G5K represents a promising target for the development of novel therapeutic agents. The detailed information and protocols provided in this guide are intended to support researchers and drug development professionals in their efforts to further understand and exploit the function of this critical enzyme.

References

- 1. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate 5-kinase - Wikipedia [en.wikipedia.org]

- 3. Challenging a decades-old paradigm: ProB and ProA do not channel the unstable intermediate in proline synthesis after all - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Dissection of Escherichia coli glutamate 5-kinase: functional impact of the deletion of the PUA domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterisation of a putative glutamate 5‐kinase from Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms modulating glutamate kinase activity. Identification of the proline feedback inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Cellular Residence of Glutamate-5-Kinase in Prokaryotes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate-5-kinase (G5K), encoded by the proB gene in many prokaryotes, is a pivotal enzyme initiating the proline biosynthesis pathway. Its catalytic activity—the ATP-dependent phosphorylation of L-glutamate to L-glutamate 5-phosphate—represents the primary regulatory checkpoint in this crucial metabolic route. Understanding the precise subcellular localization of G5K is fundamental to deciphering its regulatory networks, potential protein-protein interactions, and its role in the broader context of cellular metabolism and stress response. This technical guide synthesizes current knowledge on the cellular localization of Glutamate-5-Kinase in prokaryotic organisms, details relevant experimental methodologies, and provides a framework for future investigations.

Predicted Cellular Localization of Prokaryotic Glutamate-5-Kinase

Current bioinformatic evidence and annotations from curated databases strongly indicate that Glutamate-5-kinase is a cytosolic protein in prokaryotes. This localization is consistent with its role as an enzyme in a core metabolic pathway, where it would have ready access to its substrate, L-glutamate, and the cellular ATP pool.

| Protein | Organism | Gene | Predicted Localization | Evidence Basis |

| Glutamate 5-kinase | Escherichia coli (strain K12) | proB | Cytoplasm | UniProt Annotation (UniRule)[1] |

| Glutamate 5-kinase | Escherichia coli O7:K1 (strain IAI39 / ExPEC) | proB | Cytoplasm | UniProt Annotation (UniRule)[2] |

| Glutamate 5-kinase | Synechococcus sp. (strain JA-3-3Ab) | proB | Cytoplasm | UniProt Annotation (UniRule)[3] |

While direct high-resolution imaging or quantitative fractionation studies specifically for G5K are not extensively published, the cytosolic nature of many metabolic enzymes in bacteria supports this prediction.[4][5] Research on the spatial organization of metabolic pathways in E. coli has revealed that many enzymes, previously thought to be freely diffusing, can form discrete punctate structures within the cytoplasm, suggesting a higher order of organization.[6]

The Proline Biosynthesis Pathway: The Role of G5K

Glutamate-5-kinase catalyzes the first committed step in the synthesis of proline from glutamate. This pathway is crucial not only for protein synthesis but also for adaptation to osmotic and oxidative stress.

The interaction between Glutamate-5-kinase (ProB) and the subsequent enzyme, γ-glutamyl phosphate reductase (ProA), has been a subject of study. While it was once hypothesized that these enzymes form a stable complex to channel the unstable intermediate, γ-glutamyl phosphate, recent evidence suggests that such channeling is not required for proline synthesis in E. coli, and the intermediate is stable enough to diffuse through the cytoplasm.[7]

Experimental Protocols for Determining G5K Localization

To experimentally validate the predicted cytosolic localization of Glutamate-5-kinase and to investigate potential dynamic localization under different cellular conditions (e.g., osmotic stress), several well-established methodologies can be employed.

Method 1: Subcellular Fractionation and Immunoblotting

This biochemical approach provides a quantitative, albeit lower-resolution, assessment of protein distribution.

Detailed Protocol:

-

Cell Culture and Harvest: Grow the prokaryotic strain of interest (e.g., E. coli) to the mid-logarithmic phase. Harvest cells by centrifugation at 4°C.

-

Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., HEPES buffer with protease inhibitors). Lyse the cells using a mechanical method such as sonication or a French press. The efficiency of lysis should be monitored by microscopy.

-

Clarification of Lysate: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet intact cells and large cellular debris.

-

Separation of Cytosolic and Membrane Fractions: Transfer the supernatant (cell-free extract) to an ultracentrifuge tube. Perform ultracentrifugation at approximately 100,000 x g for 1-2 hours at 4°C. The resulting supernatant contains the soluble cytosolic proteins, while the pellet contains the membrane fraction.

-

Sample Preparation and Analysis: Carefully collect the supernatant (cytosolic fraction). Wash and resuspend the membrane pellet in an appropriate buffer. Determine the protein concentration of both fractions.

-

Immunoblotting: Separate equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane. Probe the membrane with a primary antibody specific to Glutamate-5-kinase, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Controls: It is critical to probe the same blot for known marker proteins to assess the purity of the fractions. For example, an integral inner membrane protein (e.g., a component of the electron transport chain) should be present only in the membrane fraction, while a known cytoplasmic protein (e.g., GroEL) should be exclusively in the cytosolic fraction.

Method 2: Fluorescence Microscopy with GFP-Fusion Proteins

This in vivo imaging technique provides high-resolution spatial information about protein localization in living cells.

Detailed Protocol:

-

Plasmid Construction: Clone the proB gene into an appropriate expression vector to create a fusion with a fluorescent protein, such as Green Fluorescent Protein (GFP).[8][9] It is advisable to create both N- and C-terminal fusions, as the tag's position can sometimes interfere with protein function or localization signals.[10]

-

Functional Validation: Transform the construct into a proB deletion mutant strain. Test for functional complementation (e.g., growth on a minimal medium lacking proline). A functional fusion protein is more likely to reflect the native protein's true localization.[11]

-

Bacterial Cell Culture and Induction: Grow the bacterial strain carrying the G5K-GFP fusion construct. If using an inducible promoter, add the appropriate inducer (e.g., IPTG) at a low concentration to avoid artifacts from overexpression.

-

Sample Preparation for Microscopy: Take a small aliquot of the culture during the desired growth phase. Place the cells on an agarose (B213101) pad on a microscope slide to immobilize them for imaging.[12]

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for GFP. Acquire both fluorescence and phase-contrast or DIC images to correlate the fluorescent signal with the cell boundaries.[13][14]

-